molecular formula C12H13NO2 B12885298 (1S,3S)-3-(1,3-Benzoxazol-2-yl)cyclopentan-1-ol CAS No. 175610-82-9

(1S,3S)-3-(1,3-Benzoxazol-2-yl)cyclopentan-1-ol

Cat. No.: B12885298
CAS No.: 175610-82-9
M. Wt: 203.24 g/mol
InChI Key: BWDCTHGTAICVPP-IUCAKERBSA-N
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Description

(1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol is a chiral compound featuring a cyclopentanol ring substituted with a benzo[d]oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol typically involves the following steps:

    Formation of the Benzo[d]oxazole Moiety: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Attachment to the Cyclopentanol Ring: The benzo[d]oxazole moiety is then introduced to the cyclopentanol ring via a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group in the cyclopentanol ring can undergo oxidation to form a ketone.

    Reduction: The benzo[d]oxazole moiety can be reduced under specific conditions to yield a dihydrobenzo[d]oxazole derivative.

    Substitution: The hydroxyl group can be substituted with various electrophiles to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanone.

    Reduction: Formation of (1S,3S)-3-(Dihydrobenzo[d]oxazol-2-yl)cyclopentanol.

    Substitution: Formation of various ethers or esters depending on the electrophile used.

Scientific Research Applications

(1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with various enzymes or receptors, potentially inhibiting or activating their function. The cyclopentanol ring may also play a role in the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

    Benzo[d]thiazole-2-thiol: Similar in structure but contains a sulfur atom instead of an oxygen atom.

    Benzo[d][1,3]dioxole: Contains a dioxole ring instead of a benzo[d]oxazole moiety.

    Benzo[d]oxazol-2(3H)-one: A derivative with a carbonyl group at the 2-position.

Uniqueness: (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol is unique due to its specific chiral configuration and the presence of both a benzo[d]oxazole moiety and a cyclopentanol ring. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

175610-82-9

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(1S,3S)-3-(1,3-benzoxazol-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C12H13NO2/c14-9-6-5-8(7-9)12-13-10-3-1-2-4-11(10)15-12/h1-4,8-9,14H,5-7H2/t8-,9-/m0/s1

InChI Key

BWDCTHGTAICVPP-IUCAKERBSA-N

Isomeric SMILES

C1C[C@@H](C[C@H]1C2=NC3=CC=CC=C3O2)O

Canonical SMILES

C1CC(CC1C2=NC3=CC=CC=C3O2)O

Origin of Product

United States

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